Bitterness Intensity vs. Iso-Alpha-Acids and Hulupones
Humulinone exhibits 66% (±13%) of the bitterness intensity of iso-alpha-acids, while hulupones are 84% (±10%) as bitter [1]. This quantitative sensory data demonstrates that humulinone is significantly less bitter than iso-alpha-acids and moderately less bitter than hulupones.
| Evidence Dimension | Bitterness Intensity Relative to Iso-Alpha-Acids |
|---|---|
| Target Compound Data | 66% as bitter as iso-alpha-acids (±13%) |
| Comparator Or Baseline | Iso-alpha-acids (100%) and hulupones (84% as bitter as iso-alpha-acids ±10%) |
| Quantified Difference | Humulinone is 34% less bitter than iso-alpha-acids and 18% less bitter than hulupones (relative scale). |
| Conditions | Trained sensory panel evaluation in unhopped lager beer (5.1% ABV, 2.4% real extract) with concentrations ranging from 8 to 40 mg/L for humulinones and 6 to 30 mg/L for iso-alpha-acids. |
Why This Matters
This data is essential for brewers and formulators to accurately calculate and predict bitterness contributions when using oxidized hop products, preventing over- or under-bittering.
- [1] Algazzali, V. A.; Shellhammer, T. Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones. J. Am. Soc. Brew. Chem. 2016, 74, 36–43. DOI: 10.1094/ASBCJ-2016-1130-01 View Source
